(5-Chlorothiophen-2-ylmethyl)-methyl-amine chemical structure and analysis
(5-Chlorothiophen-2-ylmethyl)-methyl-amine chemical structure and analysis
An In-depth Technical Guide to the Chemical Structure and Analysis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine
Abstract
This technical guide provides a comprehensive analysis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine, a substituted thiophene derivative of interest in medicinal chemistry and synthetic organic chemistry. As a heterocyclic building block, its precise structural characterization and purity assessment are paramount for its application in research and drug development. This document details the compound's chemical identity, provides an overview of its synthetic logic, and presents a multi-faceted analytical strategy for its unambiguous identification and quantification. We delve into spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The causality behind methodological choices is explained, offering field-proven insights for researchers, scientists, and drug development professionals to establish self-validating analytical protocols for this and structurally related compounds.
Chemical Identity and Physicochemical Properties
(5-Chlorothiophen-2-ylmethyl)-methyl-amine, also known by its IUPAC name 1-(5-chlorothiophen-2-yl)-N-methylmethanamine, is a secondary amine featuring a chlorinated thiophene ring. The thiophene moiety is a common scaffold in pharmaceuticals, and the chloro-substitution can significantly modulate the molecule's electronic properties and metabolic stability.[1]
Structure:
Figure 1. 2D Chemical Structure of (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
The core physicochemical properties of the compound are summarized in the table below. These values are essential for selecting appropriate analytical solvents, predicting chromatographic behavior, and ensuring proper storage conditions.
| Property | Value | Source |
| IUPAC Name | 1-(5-chlorothiophen-2-yl)-N-methylmethanamine | [2] |
| CAS Number | 70696-37-6 | [3] |
| Molecular Formula | C₆H₈ClNS | [2][3] |
| Molecular Weight | 161.65 g/mol | [3] |
| Monoisotopic Mass | 161.00659 Da | [2] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |
Synthetic Strategy Overview & Rationale
While numerous synthetic routes to substituted thiophenes exist, a common and logical approach for synthesizing (5-Chlorothiophen-2-ylmethyl)-methyl-amine is through the reductive amination of 5-chlorothiophene-2-carbaldehyde with methylamine.
Causality of the Synthetic Choice: This pathway is widely employed due to its high efficiency, operational simplicity, and the commercial availability of the starting materials. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), with the latter being milder and often preferred for sensitive substrates. Understanding this synthesis is critical for an analyst, as potential impurities may include unreacted aldehyde, over-alkylated tertiary amine, or byproducts from the reducing agent.
Spectroscopic Characterization: A Multi-technique Approach
Spectroscopic analysis provides the foundational evidence for structural confirmation. The combination of NMR and Mass Spectrometry creates a self-validating system, where NMR elucidates the carbon-hydrogen framework and connectivity, while MS confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution.[4] For (5-Chlorothiophen-2-ylmethyl)-methyl-amine, both ¹H and ¹³C NMR are required.
Protocol: NMR Sample Preparation
-
Solvent Selection: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[4]
Expected ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiophene H3 | ~6.85 | Doublet (d) | 1H | Located on the thiophene ring, coupled to H4. |
| Thiophene H4 | ~6.70 | Doublet (d) | 1H | Coupled to H3. Its chemical shift is influenced by the adjacent chloro-substituent.[6] |
| Methylene (-CH₂-) | ~3.80 | Singlet (s) | 2H | Benzylic-type protons adjacent to the thiophene ring and the nitrogen atom. |
| Amine (-NH-) | ~1.5-2.5 | Broad Singlet (br s) | 1H | Labile proton; chemical shift is concentration and temperature dependent. May exchange with trace D₂O. |
| Methyl (-CH₃) | ~2.45 | Singlet (s) | 3H | Attached to the nitrogen atom. |
Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Thiophene C2 | ~145 | Carbon bearing the aminomethyl substituent. |
| Thiophene C5 | ~128 | Carbon bearing the chloro substituent. |
| Thiophene C3 | ~127 | Protonated ring carbon. |
| Thiophene C4 | ~125 | Protonated ring carbon adjacent to C5. |
| Methylene (-CH₂-) | ~50 | Aliphatic carbon adjacent to nitrogen and the aromatic ring. |
| Methyl (-CH₃) | ~36 | Aliphatic carbon of the N-methyl group.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar amine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Protocol: MS Sample Preparation (for ESI-MS)
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acidification (Optional but Recommended): Add a trace amount (e.g., 0.1%) of formic acid to the solution. This promotes the formation of the protonated [M+H]⁺ ion, enhancing signal intensity for amines.
-
Direct Infusion/LC-MS: The sample can be directly infused into the mass spectrometer or injected through an LC system. LC-MS is preferred as it provides simultaneous chromatographic separation and mass analysis.[7]
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Rationale |
| [M+H]⁺ | 162.0139 | The protonated molecular ion is expected to be the base peak in ESI positive mode. The value is calculated for the most abundant isotopes (¹²C₆¹H₉³⁵Cl¹⁴N¹³²S¹).[2] |
| [M]⁺ | 161.0066 | The molecular ion peak, observable in techniques like Electron Ionization (EI).[2] |
| Fragment Ion | ~126 | Corresponds to the loss of the methylamine group (-NHCH₃), resulting in the stable 5-chlorothienyl-2-methyl cation. This is a characteristic α-cleavage fragmentation pattern for such amines.[8] |
Chromatographic Purity Analysis
Chromatography is essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity assessment. Both GC and HPLC are viable techniques, but they present different analytical considerations.
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds. While the target amine is amenable to GC, secondary amines can pose a challenge.
Expert Insight: Direct analysis of secondary amines by GC can lead to poor peak shape (tailing) due to their interaction with active sites (e.g., residual silanols) on the column and inlet liner.[9] This adsorption can compromise quantification and resolution. To mitigate this, two primary strategies are employed:
-
Use of Base-Deactivated Columns: Employing a column specifically designed for amine analysis, which has been treated to mask active sites, is crucial.[9]
-
Derivatization: Converting the amine into a less polar, more volatile derivative (e.g., a pentafluorobenzamide) can dramatically improve chromatographic performance, although it adds a sample preparation step.[10][11]
Protocol: Example GC-FID Method
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms or a specific base-deactivated column (e.g., Agilent J&W DB-Amines), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse method for purity analysis in pharmaceutical development due to its versatility and non-destructive nature. It is exceptionally well-suited for analyzing polar compounds like (5-Chlorothiophen-2-ylmethyl)-methyl-amine.[12]
Protocol: Example RP-HPLC-UV Method
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., Waters Symmetry, Phenomenex Luna), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Justification: The use of formic acid as a mobile phase modifier is critical. It helps to protonate the amine, ensuring a single ionic form and preventing interaction with free silanols on the silica backbone, which leads to sharp, symmetrical peaks.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~240 nm (Thiophene derivatives typically have strong UV absorbance in this region).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of ~0.5 mg/mL.
Integrated Analytical Workflow
The confirmation of both identity and purity for a new batch of (5-Chlorothiophen-2-ylmethyl)-methyl-amine requires an integrated approach. No single technique is sufficient. The following workflow represents a robust, self-validating system for final compound release in a research or development setting.
Caption: Integrated workflow for the validation of (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
Conclusion
The robust characterization of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is achieved through the synergistic application of modern analytical techniques. NMR spectroscopy serves as the cornerstone for structural elucidation, while mass spectrometry provides definitive confirmation of molecular weight and elemental composition. Chromatographic methods, particularly reverse-phase HPLC, offer a precise and reliable means for purity determination. By understanding the rationale behind each analytical choice—from sample preparation to data interpretation—researchers can implement a self-validating quality control strategy, ensuring the integrity of this valuable chemical building block for its intended applications in scientific discovery and development.
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